molecular formula C12H13NO5 B12127854 2-[(4-Carboxybutanoyl)amino]benzoic acid CAS No. 78648-36-9

2-[(4-Carboxybutanoyl)amino]benzoic acid

Cat. No.: B12127854
CAS No.: 78648-36-9
M. Wt: 251.23 g/mol
InChI Key: KDYBAVAICHZOBX-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[(4-carboxy-1-oxobutyl)amino]- is an organic compound with the molecular formula C12H13NO5 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-[(4-carboxy-1-oxobutyl)amino] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[(4-carboxy-1-oxobutyl)amino]- typically involves the reaction of benzoic acid with a suitable amine derivative. One common method is the reaction of benzoic acid with 4-aminobutyric acid under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of benzoic acid, 2-[(4-carboxy-1-oxobutyl)amino]- can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[(4-carboxy-1-oxobutyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 2-[(4-carboxy-1-oxobutyl)amino]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[(4-carboxy-1-oxobutyl)amino]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 5-[(4-amino-4-carboxy-1-oxobutyl)amino]-2-nitro-: A similar compound with a nitro group, which may exhibit different chemical and biological properties.

    Benzoic acid, 2-amino-5-[(4-amino-4-carboxy-1-oxobutyl)amino]-: Another derivative with additional amino groups, potentially leading to different reactivity and applications.

Uniqueness

Benzoic acid, 2-[(4-carboxy-1-oxobutyl)amino]- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

CAS No.

78648-36-9

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

2-(4-carboxybutanoylamino)benzoic acid

InChI

InChI=1S/C12H13NO5/c14-10(6-3-7-11(15)16)13-9-5-2-1-4-8(9)12(17)18/h1-2,4-5H,3,6-7H2,(H,13,14)(H,15,16)(H,17,18)

InChI Key

KDYBAVAICHZOBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)CCCC(=O)O

Origin of Product

United States

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